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This guide provides a comparative analysis of key experiments from the laboratory of Dr. Eric
Verdin, a leading researcher in the fields of aging, metabolism, and HIV latency. Designed for
researchers, scientists, and drug development professionals, this document outlines the
methodologies and presents supporting experimental data from pivotal studies on NAD+
metabolism and HIV latency reversal. The aim is to facilitate the replication and extension of
these significant findings.

I. NAD+ Metabolism and Aging

Dr. Verdin's research has significantly advanced our understanding of the decline of
nicotinamide adenine dinucleotide (NAD+) during aging and its implications for age-related
diseases. A central focus has been the role of the NAD-consuming enzyme CD38.

Key Experiment: Role of CD38 in Age-Related NAD+
Decline

A landmark study from the Verdin lab identified chronic inflammation as a driver of NAD+
decline through the activation of CD38.[1][2] The research demonstrated that senescent cells,
which accumulate with age, secrete inflammatory signals (the senescence-associated
secretory phenotype or SASP) that induce macrophages to express high levels of CD38.[3][4]
This increase in CD38 activity leads to the degradation of NAD+.[1][3]
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Experimental Data Summary:

The following table summarizes key findings on the relationship between aging, CD38
expression, and NAD+ levels in mice.

Change in .
. Change in
Tissue Age Group CD38 Reference
. NAD+ Levels
Expression
Ovaries Old vs. Young 2-fold increase Decrease [5]
Decrease
) ] Significant (maintained in
Adipose Tissue Old vs. Young ] [6]
increase CD38 knockout
mice)
Decrease
) ) (maintained in
Liver Old vs. Young Upregulation [6]
CD38 knockout
mice)
Decrease
) (maintained in
Spleen Old vs. Young Upregulation [6]
CD38 knockout
mice)
Decrease
] (maintained in
Skeletal Muscle Old vs. Young Upregulation [6]
CD38 knockout
mice)

Experimental Protocol: Measurement of NAD+ Levels by Mass Spectrometry

This protocol provides a general framework for the quantification of NAD+ in biological
samples, based on established methods.[7][8][9][10] For precise replication, consulting the
supplementary materials of the original publications is recommended.

1. Sample Preparation:
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» Excise tissues from young and aged mice and immediately snap-freeze in liquid nitrogen.

o Store samples at -80°C until analysis.

» For extraction, weigh the frozen tissue and homogenize in a cold extraction buffer (e.g., 80%
methanol or a solution of 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid).[8]

o Centrifuge the homogenate at high speed to pellet debris.

e Collect the supernatant containing the NAD+ metabolites.

2. LC-MS/MS Analysis:

e Use hydrophilic interaction chromatography (HILIC) to separate NAD+ from other
metabolites.[8]

o Perform mass spectrometry in the positive multiple reaction monitoring mode to detect and
quantify NAD+.[10]

» Generate a standard curve with known concentrations of NAD+ to accurately determine the
concentration in the samples.

Signaling Pathway: CD38-Mediated NAD+ Decline in Aging
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Caption: The signaling cascade linking aging to NAD+ decline.

Il. HIV Latency and Reactivation

Dr. Verdin's laboratory has been instrumental in developing models to study HIV latency and in
exploring therapeutic strategies to "shock and kill* the latent viral reservoir. A key contribution is
the development of the dual-fluorescent HIV reporter virus, HIVGKO.[11][12][13]
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Key Experiment: Quantifying Latency Reversal with the
HIVGKO Reporter System

The HIVGKO reporter virus allows for the identification and purification of latently infected cells
without the need for reactivation.[11] This system has been used to quantify the efficacy of
various Latency Reversing Agents (LRAS). The virus contains two fluorescent reporters: mKO2,
expressed constitutively to mark all infected cells, and csGFP, expressed only upon activation
of the HIV-1 promoter (LTR).[13]

Experimental Data Summary:

The table below summarizes the reactivation of latent HIV in primary CD4+ T cells infected with
HIVGKO, as reported in Battivelli et al., 2018.[14][15]

Latency Reversing Agent (LRA) Fold Induction of HIV-1 mRNA (vs. DMSO)
JQ1 1.1

Panobinostat 5.6

Bryostatin-1 6.2

Bryostatin-1 + JQ1 8.0

Bryostatin-1 + Panobinostat 67.3

oCD3/CD28 11.3

Experimental Protocol: HIVGKO Latency Reversal Assay

This protocol is a summary of the method described by Battivelli and Verdin.[11] For detailed
instructions, refer to the original publication.

1. Infection of Primary CD4+ T Cells:

 |solate primary CD4+ T cells from healthy donors.
» Activate the cells with aCD3/CD28 beads and IL-2.
« Infect the activated cells with the HIVGKO reporter virus.
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2. Isolation of Latently Infected Cells:

e Culture the infected cells for 5 days.
» Use fluorescence-activated cell sorting (FACS) to isolate the latently infected population,
which is mKO2-positive and csGFP-negative.

3. LRA Treatment and Analysis:

o Treat the sorted latent cells with various LRAs or combinations.

o After a defined incubation period (e.g., 24 hours), harvest the cells.

e Analyze the reactivation of HIV transcription by measuring the percentage of csGFP-positive
cells using flow cytometry or by quantifying HIV-1 mRNA levels using RT-gPCR.

Experimental Workflow: HIVGKO Latency Reversal Assay

Isolate & Activate
Primary CD4+ T Cells

Culture for 5 Days

l

FACS Sort for
Latent Cells (mKO2+, csGFP-)

Treat with
Latency Reversing Agents

Analyze Reactivation
(Flow Cytometry or RT-gPCR)
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Caption: Workflow for assessing HIV latency reversal using HIVGKO.

lll. Alternative Approaches and Comparative
Methodologies

While the Verdin lab has pioneered many techniques, it is important to consider alternative and
comparative methods to provide a comprehensive understanding.

Sirtuin and HDAC Activity Assays

Several methods exist to measure the activity of sirtuins and histone deacetylases (HDACS).
Commercially available kits often utilize a fluorogenic substrate where the removal of an acetyl
group by the enzyme leads to a fluorescent signal.[16][17] Another approach involves using
radiolabeled acetylated histones and measuring the release of radioactive acetate.[18] More
recent methods employ activity-based chemical probes that specifically target the active site of
sirtuins.[19]

Comparative Overview of HDAC/Sirtuin Activity Assays:

Assay Type Principle Advantages Disadvantages

Deacetylation of a

fluorophore- High-throughput, ) ]
) ) ] Potential for artifacts
Fluorogenic conjugated substrate commercially
_ from the fluorophore.
releases a fluorescent  available.

signal.

Measures the release

) ] of radiolabeled acetyl ] N Requires handling of
Radioactive Highly sensitive. ) ) ]
groups from a radioactive materials.
substrate.
Chemical probes that High specificity, can May require more
Activity-Based Probes  covalently bind to the be used in complex specialized reagents
active enzyme. lysates. and expertise.
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In Vitro HIV Latency Models

The J-Lat cell lines, also developed in the Verdin lab, are a widely used model for HIV latency.
[20] These are Jurkat T cell clones that contain a latent, integrated HIV provirus with a GFP
reporter.[20] While a valuable tool, it's important to note that these are immortalized cell lines
and may not fully recapitulate the complexity of latency in primary cells. Other in vitro models
utilize replication-competent viruses in primary T cells, which more closely mimic the in vivo
situation but are more complex to work with.[21]

Comparison of In Vitro HIV Latency Models:

Model Description Advantages Disadvantages
Jurkat T cell clones Immortalized cell line,
_ _ Easy to culture and
J-Lat Cell Lines with a latent HIV-GFP ) may not reflect
_ use, reproducible. _
provirus. primary cell latency.

Dual-fluorescent

) ) ) More physiologically Requires primary
HIVGKO in Primary reporter virus used to o
) ) relevant than cell cells, more variability
Cells infect primary CD4+ T )
lines. between donors.
cells.
o Infection of primary Technically
Replication- ) ] o ] ) )
i cells with wild-type Closely mimics the in challenging, requires
Competent Virus ) ] ) ]
Model HIV in the presence of  vivo latent reservoir. stringent safety
odels
antiretrovirals. protocols.

This guide provides a foundational overview for replicating and building upon the seminal work
of the Verdin laboratory. For detailed experimental conditions and further data, researchers are
encouraged to consult the original publications cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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